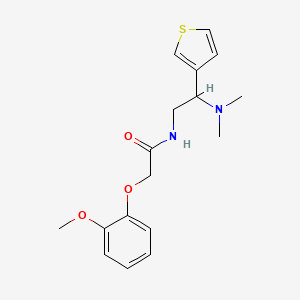

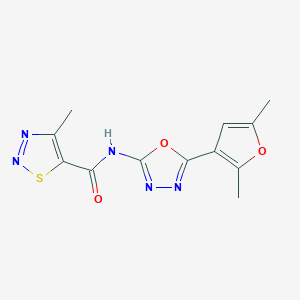

![molecular formula C10H15BrIN3 B2493365 N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide CAS No. 2060029-64-1](/img/structure/B2493365.png)

N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Action

- Guanidine compounds have been explored for their antibacterial activities. For instance, specific guanidine derivatives were screened and found to possess antibacterial properties (Dobosz, Wujec, & Waśko, 2003).

Chemical Analysis Techniques

- Guanidine derivatives have been analyzed using isocratic reversed-phase ion-pairing HPLC and capillary zone electrophoresis, demonstrating their importance in chemical analytical methods (Schuster, Bernhardt, & Buschauer, 1997).

Synthesis and Reactivity in Chemistry

- Research on guanidine proligands has led to the development of new guanidinate-supported dialkyl niobium dinuclear complexes, showcasing the role of guanidines in inorganic chemistry (Elorriaga et al., 2013).

Synthesis of Cyclic Guanidines

- Cyclic guanidine hydroiodides have been synthesized in a single step, highlighting the efficiency of guanidine chemistry in producing cyclic compounds (Aoyagi & Endo, 2017).

Guanidine in Coordination Chemistry

- Guanidine complexes, such as zinc guanidinate, have been used in ring-opening polymerisation catalysis, indicating their utility in coordination chemistry and polymer science (Coles & Hitchcock, 2004).

Guanidine in DNA Interaction

- A novel azo-guanidine compound has been shown to interact with DNA, suggesting potential applications in molecular biology and DNA analysis (Jamil et al., 2013).

Catalytic Applications

- Guanidines have been used in catalytic syntheses, reflecting their significance in facilitating chemical reactions (Alonso-Moreno et al., 2014).

Mécanisme D'action

While the specific mechanism of action for “N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide” is not available, guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-(2-bromophenyl)propyl]guanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3.HI/c11-9-6-2-1-4-8(9)5-3-7-14-10(12)13;/h1-2,4,6H,3,5,7H2,(H4,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODVAPJHHABXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN=C(N)N)Br.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)

![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)

![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)

![[(2-Cyanoethyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2493295.png)

![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)